(3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone

Description

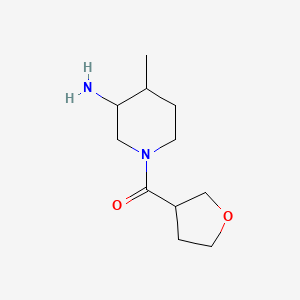

The compound (3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 3-position with an amino group and at the 4-position with a methyl group. This piperidine moiety is linked via a ketone bridge to a tetrahydrofuran (THF) ring, a five-membered oxygen-containing heterocycle. It is listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis or stability .

Piperidine derivatives are widely explored in pharmaceuticals for their neuroactive properties, while THF rings often improve solubility and metabolic stability.

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

(3-amino-4-methylpiperidin-1-yl)-(oxolan-3-yl)methanone |

InChI |

InChI=1S/C11H20N2O2/c1-8-2-4-13(6-10(8)12)11(14)9-3-5-15-7-9/h8-10H,2-7,12H2,1H3 |

InChI Key |

QXYSGCXPFCISKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1N)C(=O)C2CCOC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-amino-4-methylpiperidine with tetrahydrofuran-3-carboxylic acid under specific reaction conditions . Industrial production methods may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

(3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and physical properties of the target compound and its analogs:

Key Observations:

- Polarity and Solubility: The target compound’s amino group likely increases polarity compared to chlorophenyl-substituted analogs (e.g., Rf = 0.18 vs. 0.31 in ). This could enhance aqueous solubility but may reduce membrane permeability .

- Thermal Stability : The pyrimidine analog (compound 11) has a defined melting point (90–92°C), suggesting crystalline stability, while the target’s melting point is unreported, possibly due to amorphous character or decomposition .

Pharmacokinetic and Toxicity Profiles

- Metabolism: The amino group in the target compound may increase susceptibility to oxidative metabolism, whereas THF rings (as in and ) often resist rapid degradation. This contrasts with halogenated analogs (e.g., Benzbromarone), where bromine atoms slow metabolism .

- Toxicity: The warning signal for (S)-(2-Chloro-5-iodophenyl)(4-((THF-3-yl)oxy)phenyl)methanone (H302: harmful if swallowed) suggests that halogen substituents may introduce toxicity risks, which the target compound might avoid due to its lack of halogens .

Biological Activity

Introduction

The compound (3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone (CAS: 1339495-36-1) is a synthetic organic molecule notable for its structural complexity, featuring a piperidine ring and a tetrahydrofuran moiety. This unique combination suggests potential applications in medicinal chemistry, particularly in drug development targeting various biological systems. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

The molecular structure of this compound includes:

- Piperidine Ring : Substituted with an amino group at the third position and a methyl group at the fourth position.

- Tetrahydrofuran Moiety : Linked through a methanone functional group.

These features suggest that the compound may exhibit diverse biological activities due to the reactivity of its functional groups.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Nucleophilic Substitution Reactions : The amino group can participate in nucleophilic substitution, potentially influencing receptor binding.

- Nucleophilic Addition Reactions : The carbonyl group in the methanone can undergo nucleophilic addition, which may lead to the formation of biologically active derivatives.

These interactions are crucial for understanding how modifications to the compound's structure affect its biological efficacy and selectivity.

Structure-Activity Relationships

Research indicates that modifications to the piperidine and tetrahydrofuran rings can significantly influence the biological efficacy of this compound. The following table summarizes related compounds and their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(4-Methylpiperidin-1-yl)ethanone | Piperidine ring, ketone | Antidepressant properties |

| 2-(Tetrahydrofuran-2-carbonyl)phenol | Tetrahydrofuran ring, phenolic hydroxyl | Antimicrobial activity |

| 4-(Aminomethyl)piperidine | Piperidine ring with an amine substituent | Analgesic effects |

The data suggests that the unique combination of piperidine and tetrahydrofuran in this compound may confer distinct pharmacological profiles that warrant further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, derivatives with modifications on the tetrahydrofuran ring exhibited enhanced activity against various bacterial strains .

- Antidepressant Effects : Research on piperidine derivatives has shown promise in treating depression. Modifications to the piperidine structure have been linked to increased serotonin receptor binding affinity, suggesting potential applications in mood disorder therapies .

- Analgesic Properties : The analgesic effects observed in piperidine-based compounds indicate that this compound could be further studied for pain management applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone, considering yield and purity?

- Methodology : The synthesis typically involves coupling the 3-amino-4-methylpiperidine moiety with a tetrahydrofuran-3-carbonyl derivative. Key steps include nucleophilic substitution or amide bond formation using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions with DIPEA (N,N-diisopropylethylamine) as a base . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Yield optimization may require temperature control (0–25°C) and inert atmospheres .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., tetrahydrofuran ring conformation) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95%) .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Q. What stability considerations are essential for handling and storing this compound under laboratory conditions?

- Methodology : Store at –20°C in amber vials under argon to prevent oxidation and hydrolysis. Stability tests (TGA/DSC) reveal decomposition temperatures, while accelerated degradation studies (40°C/75% RH) guide shelf-life estimates. Use anhydrous solvents (e.g., DMF, DCM) during reactions to avoid side products .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydrofuran-3-yl moiety influence the compound’s biological interactions?

- Methodology : Conduct structure-activity relationship (SAR) studies using enantiomerically pure analogs. Compare binding affinities via surface plasmon resonance (SPR) or radioligand assays against targets like GPCRs or kinases. Molecular docking (AutoDock Vina) identifies stereospecific interactions with binding pockets .

Q. What computational modeling approaches are used to predict the compound’s binding affinity with neurological targets?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., dopamine D2 receptor) in explicit solvent (GROMACS) to assess stability and hydrogen-bond networks .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize selectivity for ion channels .

- Free-Energy Perturbation (FEP) : Quantify ΔG binding differences between analogs .

Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?

- Methodology :

- Cross-Assay Validation : Replicate studies in orthogonal assays (e.g., cell-based vs. cell-free systems) to rule out false positives .

- Permeability Adjustments : Account for cell membrane permeability (PAMPA assay) and efflux transporters (Caco-2 models) when comparing IC₅₀ values .

- Data Normalization : Use reference standards (e.g., positive controls) to calibrate inter-lab variability .

Q. How can metabolic pathways of this compound be profiled to identify active metabolites?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to detect phase I/II metabolites .

- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic fate in vivo.

- CYP Inhibition Assays : Identify cytochrome P450 isoforms responsible for metabolism (e.g., CYP3A4) .

Data Contradiction Analysis

- Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from assay conditions (ATP concentration, pH). Normalize data to ATP Km values and repeat under standardized conditions (10 mM Mg²⁺, pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.